

Synthesis of Dibromochloronitromethane: A Detailed Guide for Organic Chemistry Applications

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Compound of Interest

Compound Name: *Dibromochloronitromethane*

Cat. No.: *B120692*

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibromochloronitromethane is a halogenated nitroalkane that serves as a versatile reagent and building block in organic synthesis. Its unique combination of functional groups—a nitro group and three halogen atoms (two bromine, one chlorine)—renders it highly reactive and suitable for a variety of chemical transformations. The electron-withdrawing nature of the nitro and halo groups makes the carbon atom highly electrophilic, facilitating reactions with nucleophiles. Furthermore, the presence of bromine and chlorine atoms allows for selective functionalization, making it a valuable tool in the construction of complex organic molecules, including heterocyclic compounds and other intermediates relevant to drug discovery and development.

This document provides a comprehensive overview of the synthesis of **dibromochloronitromethane**, including a detailed experimental protocol, physical and spectroscopic data for characterization, and a discussion of its potential applications in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **dibromochloronitromethane** is presented in the table below for easy reference and comparison. This data is essential for the proper identification and characterization of the synthesized compound.

Property	Value
CAS Number	1184-89-0
Molecular Formula	$\text{CBr}_2\text{ClNO}_2$
Molecular Weight	253.28 g/mol
Appearance	Colorless oil
Boiling Point	Not readily available; likely high due to molecular weight and polarity.
Density	Not readily available.
Solubility	Soluble in common organic solvents (e.g., dichloromethane, chloroform, ether).
^1H NMR (CDCl_3)	No proton signals are expected.
^{13}C NMR (CDCl_3)	A single quaternary carbon signal is expected, shifted downfield due to the electron-withdrawing substituents.
Infrared (IR)	Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO_2) are expected around $1550\text{--}1600\text{ cm}^{-1}$ and $1350\text{--}1390\text{ cm}^{-1}$, respectively. C-Br and C-Cl stretching vibrations are expected in the fingerprint region.
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for the presence of two bromine atoms (^{79}Br and ^{81}Br) and one chlorine atom (^{35}Cl and ^{37}Cl).

Synthesis of Dibromochloronitromethane

The synthesis of **dibromochloronitromethane** is achieved through the sequential base-catalyzed halogenation of nitromethane. This method involves the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the halogenating agent. The process is repeated to introduce two bromine atoms and one chlorine atom.

Experimental Workflow



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Caption: Synthetic workflow for **dibromochloronitromethane**.

Detailed Experimental Protocol

Materials:

- Nitromethane (CH_3NO_2)
- Sodium hydroxide (NaOH)
- Bromine (Br_2)
- Sodium hypochlorite solution (NaOCl , commercial bleach)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

- Ice bath

Procedure:

Step 1: Synthesis of Dibromonitromethane

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve nitromethane (1.0 eq) in water at 0-5 °C using an ice bath.
- Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below 10 °C.
- To the resulting solution of the nitronate salt, add bromine (2.0 eq) dropwise via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C.
- After the addition is complete, continue stirring at the same temperature for 1-2 hours.
- Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dibromonitromethane. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of **Dibromochloronitromethane**

- Dissolve the crude dibromonitromethane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add a solution of sodium hydroxide (1.0 eq) in water to form the corresponding nitronate anion, keeping the temperature below 10 °C.
- To this mixture, add a commercial sodium hypochlorite solution (1.0-1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

- Allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.
- Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **dibromochloronitromethane**.

Step 3: Purification

- The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure **dibromochloronitromethane** as a colorless oil.

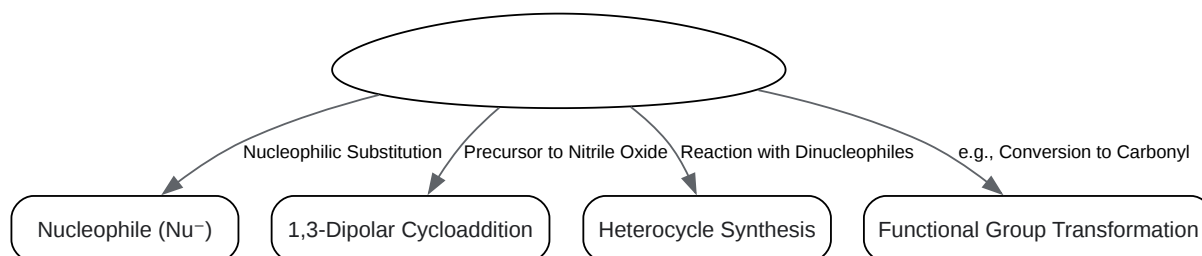
Safety Precautions:

- Halogenated nitroalkanes are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
- Bromine is highly corrosive and toxic. Handle with extreme care.
- The reactions can be exothermic; therefore, careful temperature control is crucial.

Applications in Organic Synthesis

Dibromochloronitromethane is a valuable reagent for various transformations in organic synthesis. Its utility stems from its electrophilic nature and the presence of multiple leaving groups.

Potential Reaction Pathways



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Caption: Potential applications of **dibromochloronitromethane**.

1. Nucleophilic Substitution Reactions:

The highly electrophilic carbon atom of **dibromochloronitromethane** is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups by displacing one or more of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds may allow for selective substitution under carefully controlled conditions.

Protocol: General Procedure for Nucleophilic Substitution

- Dissolve **dibromochloronitromethane** (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
- Add the nucleophile (1.0-1.5 eq) to the solution. The reaction may require cooling, room temperature, or heating depending on the reactivity of the nucleophile.
- Monitor the reaction by an appropriate method (TLC, GC-MS, or NMR).
- Upon completion, quench the reaction with water or a suitable aqueous solution.
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
- Purify the product by column chromatography or distillation.

2. Synthesis of Heterocyclic Compounds:

Dibromochloronitromethane can serve as a precursor for the synthesis of various heterocyclic systems. For instance, it can react with dinucleophiles to form five- or six-membered rings. Additionally, it can be a source for the in-situ generation of reactive intermediates like nitrile oxides, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to furnish isoxazolines or isoxazoles, respectively.

Protocol: In-situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

- To a solution of **dibromochloronitromethane** (1.0 eq) and an alkene or alkyne (1.0-1.2 eq) in an inert solvent (e.g., toluene, benzene), add a non-nucleophilic base (e.g., triethylamine, DBU) dropwise at room temperature or elevated temperature.
- The base will facilitate the elimination of HBr and HCl to generate the corresponding nitrile oxide in situ.
- The nitrile oxide will then react with the dipolarophile present in the reaction mixture.
- Monitor the reaction progress by TLC or GC-MS.
- After the reaction is complete, filter the salt byproduct and concentrate the filtrate.
- Purify the resulting cycloadduct by column chromatography.

These protocols provide a foundational framework for utilizing **dibromochloronitromethane** in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. The unique reactivity of this reagent opens up possibilities for the development of novel synthetic methodologies and the construction of new molecular architectures.

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